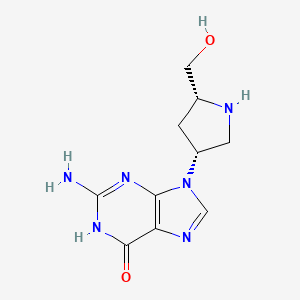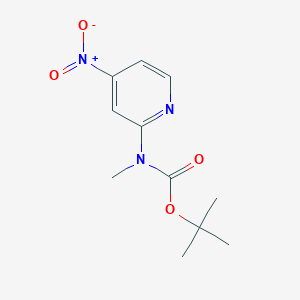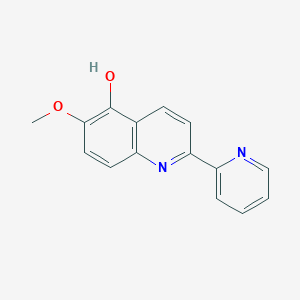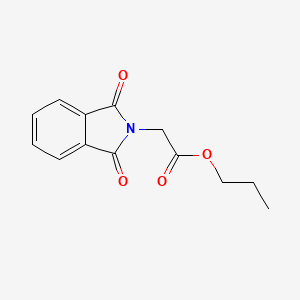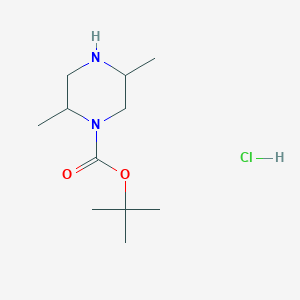
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BF4O4. This compound is characterized by the presence of a boronic acid group attached to a tetrafluorinated benzodioxin ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Aryl amines or aryl alcohols.
Aplicaciones Científicas De Investigación
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The tetrafluorinated benzodioxin ring enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring instead of a tetrafluorinated benzodioxin ring.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group on the phenyl ring, offering different reactivity and properties.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): A boronic ester with a dioxaborolane ring, used in similar applications but with different stability and reactivity profiles.
Uniqueness
(2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-yl)boronic acid is unique due to its tetrafluorinated benzodioxin ring, which imparts enhanced stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in applications requiring robust and versatile boronic acid derivatives.
Propiedades
Número CAS |
870822-77-8 |
|---|---|
Fórmula molecular |
C8H5BF4O4 |
Peso molecular |
251.93 g/mol |
Nombre IUPAC |
(2,2,4,4-tetrafluoro-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C8H5BF4O4/c10-7(11)5-3-4(9(14)15)1-2-6(5)16-8(12,13)17-7/h1-3,14-15H |
Clave InChI |
HLUVHDQKBZFLJY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OC(OC2(F)F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


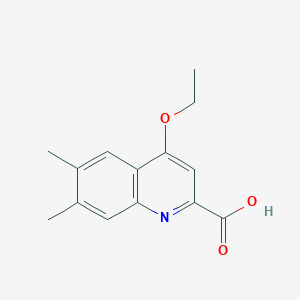
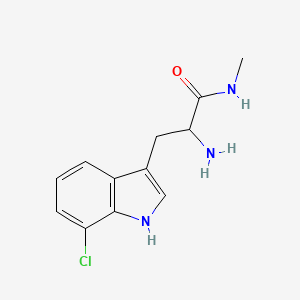
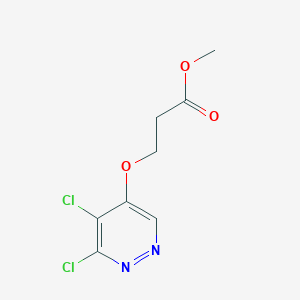
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)
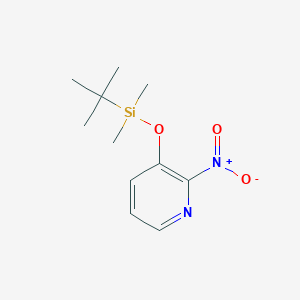
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
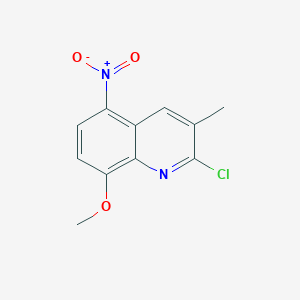
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
